1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone
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Overview
Description
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, also known as CNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These enzymes, such as cyclooxygenase and lipoxygenase, are involved in the production of inflammatory mediators that contribute to pain and inflammation. By inhibiting these enzymes, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not fully understood. 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been reported to have low toxicity in animal studies, although further studies are needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has several advantages for lab experiments, including its relatively simple synthesis method, its potential for use as a building block for the synthesis of novel compounds, and its potential therapeutic applications. However, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, including the development of novel compounds based on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone for use in drug discovery and the investigation of its potential applications in material science. Further studies are also needed to determine its safety and efficacy in humans and to elucidate its mechanism of action in various contexts.
Synthesis Methods
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitrophenol with 4-bromobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride and the condensation of the resulting alcohol with propiophenone. The final product is obtained after purification and isolation.
Scientific Research Applications
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. In drug discovery, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In material science, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a building block for the synthesis of functionalized nanoparticles and polymers.
properties
IUPAC Name |
1-[4-(2-chloro-6-nitrophenoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-14(18)10-6-8-11(9-7-10)21-15-12(16)4-3-5-13(15)17(19)20/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVRMYLZCKDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]propan-1-one |
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